![molecular formula C12H11ClN2O3 B2746557 methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 843615-63-4](/img/structure/B2746557.png)

methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

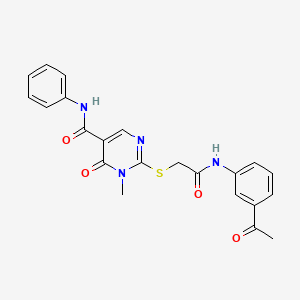

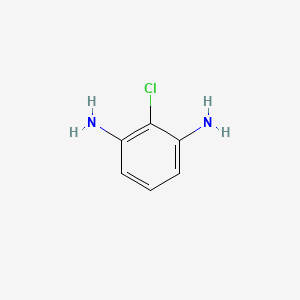

“Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” is a specialty product used for proteomics research . It has a molecular formula of C12H11ClN2O3 and a molecular weight of 266.68 .

Molecular Structure Analysis

The molecular structure of “methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” consists of an indole ring substituted with a chloroacetyl amino group at the 3-position and a methyl ester at the 2-position .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Indoles are integral in synthesizing various heterocyclic compounds due to their versatile nitrogen-based heterocyclic scaffold . “Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” can be used in multicomponent reactions to create complex polycyclic structures, which are essential in developing new heterocycles with chemical and biomedical relevance.

Pharmaceutical Drug Development

The indole ring system is prevalent in many biologically active compounds. Derivatives like “methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” are used in synthesizing molecules that play a crucial role in treating various disorders, including cancer and microbial infections .

Biological Activity Studies

Indole derivatives are known for their diverse biological activities. Research into compounds such as “methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” includes evaluating their cytotoxic activity against different cell lines, which is vital for developing new therapeutic agents .

Asymmetric Synthesis

The compound can be involved in asymmetric synthesis processes to create optically active molecules. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Catalysis

“Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” may serve as a substrate in catalytic reactions to produce other valuable indole derivatives. These reactions often employ novel catalysts, including nano-heterogeneous catalysts, to improve efficiency and selectivity .

Natural Product Synthesis

Indole derivatives are also synthesized as part of complex natural products. The compound could be a key intermediate in the total synthesis of alkaloids and other natural substances that have medicinal properties .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to interact with a variety of targets, including enzymes and proteins, and have been used in the treatment of various disorders . .

Mode of Action

The mode of action of indole derivatives often involves the formation of hydrogen bonds with their targets, which can inhibit their activity . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, leading to a wide range of biological activities . .

Propiedades

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-18-12(17)11-10(15-9(16)6-13)7-4-2-3-5-8(7)14-11/h2-5,14H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQNBOXIFTWCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2746477.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746479.png)

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2746488.png)

![1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2746490.png)

![3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2746492.png)

![2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2746495.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746496.png)